molecular formula C18H19N5O2 B496321 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B496321
M. Wt: 337.4g/mol
InChI Key: ZKCJOWQWULGGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-ylmethylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the oxadiazole ring. Finally, the amino group is introduced through a reaction with ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This gives it distinct chemical properties and makes it suitable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4g/mol

IUPAC Name

4-amino-N-[2-[(4-phenylphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C18H19N5O2/c19-17-16(22-25-23-17)18(24)21-11-10-20-12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,20H,10-12H2,(H2,19,23)(H,21,24)

InChI Key

ZKCJOWQWULGGNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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